8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
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Overview
Description
8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a heterocyclic compound that combines the structural features of triazole and thiadiazepine rings.
Preparation Methods
The synthesis of 8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole-5-thiol with tert-butyl isocyanide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole-thiadiazine core but differs in the substitution pattern, leading to different pharmacological properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: This compound has a similar triazole-thiadiazole core and is also investigated for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-tert-butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-7-12-13-9-14(7)11-6-5-8(15-9)10(2,3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWGFSTMBBMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=CC=C(S2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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